

# An In-depth Technical Guide to Imidazolidinyl Urea: Chemical Structure, Properties, and Applications

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Compound of Interest		
Compound Name:	Imidazolidinyl Urea	
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# For Researchers, Scientists, and Drug Development Professionals

Introduction: **Imidazolidinyl Urea** is a heterocyclic compound widely utilized as an antimicrobial preservative in cosmetics, personal care products, and some topical pharmaceutical formulations.[1] Its efficacy stems from its ability to act as a formaldehydereleasing agent, thereby inhibiting the growth of a broad spectrum of microorganisms.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to **Imidazolidinyl Urea**, intended for a scientific audience engaged in research and development.

### **Chemical Structure and Nomenclature**

**Imidazolidinyl Urea** is not a single chemical entity but rather a complex mixture of reaction products resulting from the condensation of allantoin and formaldehyde.[3][4] While the precise composition can vary, the primary active components have been identified. The nominal structure is often represented as N,N"-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]urea].[5]

Key Structural Features:



- Imidazolidine Ring: A five-membered heterocyclic ring containing two nitrogen atoms, which forms the core of the structure.
- Urea Moieties: The structure contains multiple urea functional groups, contributing to its chemical reactivity and preservative action.
- Hydroxymethyl Groups: These groups are crucial for the formaldehyde-releasing mechanism.

#### Synonyms and Identifiers:

- IUPAC Name: 1-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea[6]
- CAS Number: 39236-46-9[6]
- Common Synonyms: Imidurea, Germall 115[6]

# **Physicochemical Properties**

A summary of the key physicochemical properties of **Imidazolidinyl Urea** is presented in the table below. It is important to note that due to its nature as a mixture, some of these values are estimates or may vary.



Property	Value	Reference(s)
Molecular Formula	C11H16N8O8	[6]
Molecular Weight	388.29 g/mol	[6]
Appearance	White to off-white, free-flowing, odorless powder.[5][7]	[5][7]
Melting Point	141-143 °C	[5]
Solubility	Soluble in water and glycerol; insoluble in most organic solvents.[6][8]	[6][8]
рКа	7.41 ± 0.10 (Predicted)	[5]
LogP	-4.01	[9]
pH (aqueous solution)	Near neutral.[7]	[7]
Stability	Stable under normal conditions; decomposes at temperatures above 160°C.[6]	[6]

# Mechanism of Action: Formaldehyde Release

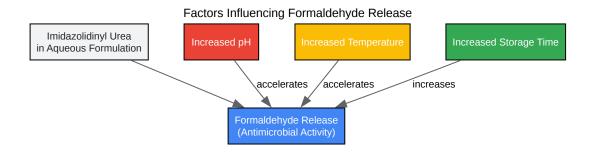
The primary mechanism of antimicrobial action for **Imidazolidinyl Urea** is the slow and controlled release of formaldehyde in aqueous formulations.[2] Formaldehyde is a potent biocide that inactivates microorganisms by cross-linking proteins and nucleic acids, disrupting essential cellular functions.

The release of formaldehyde is influenced by several factors, including:

- pH: Release increases with higher pH.[3]
- Temperature: Elevated temperatures accelerate the decomposition and formaldehyde release.[3]
- Storage Time: The amount of free formaldehyde can increase over the shelf-life of a product. [3]



The following diagram illustrates the logical relationship of factors influencing formaldehyde release from **Imidazolidinyl Urea**.



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Caption: Factors influencing the release of formaldehyde from Imidazolidinyl Urea.

## **Synthesis of Imidazolidinyl Urea**

**Imidazolidinyl Urea** is commercially produced through the condensation reaction of allantoin with formaldehyde.[3] The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions.

### **Experimental Protocol: General Synthesis Procedure**

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

- Reaction Setup: Allantoin is suspended in an aqueous solution.
- Addition of Formaldehyde: A stoichiometric excess of formaldehyde solution (e.g., formalin)
  is added to the allantoin suspension.
- pH Adjustment: The pH of the reaction mixture is adjusted to the alkaline range (typically pH 8-10) using a suitable base (e.g., sodium hydroxide) to catalyze the condensation.







- Heating: The mixture is heated to a specific temperature (e.g., 60-80 °C) and maintained for a set period to allow the reaction to proceed.
- Neutralization and Purification: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., hydrochloric acid). The resulting product mixture may be subjected to purification steps such as filtration and drying to isolate the **Imidazolidinyl** Urea.

The following diagram outlines the general workflow for the synthesis of **Imidazolidinyl Urea**.



# Reaction Stage Formaldehyde Solution Allantoin Suspension Reaction Mixture (Allantoin + Formaldehyde) pH Adjustment (Alkaline) Heating (Controlled Temperature) Purification Stage Neutralization Filtration Drying Imidazolidinyl Urea Product

#### Synthesis Workflow of Imidazolidinyl Urea

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Caption: General workflow for the synthesis of Imidazolidinyl Urea.



# **Analytical Methods**

The quantitative and qualitative analysis of **Imidazolidinyl Urea** in various matrices is essential for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

# Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the determination of **Imidazolidinyl Urea** in a cosmetic formulation is outlined below. It is important to note that due to the complexity of the **Imidazolidinyl Urea** mixture and the potential for decomposition, method development and validation are critical.[9] [10]

- Sample Preparation:
  - Accurately weigh a known amount of the cosmetic sample.
  - Disperse or dissolve the sample in a suitable solvent (e.g., water, methanol-water mixture).
  - Perform solid-phase extraction (SPE) if necessary to remove interfering matrix components.
  - Filter the final solution through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:
  - Column: A C18 or a cyano column is often used.[10][11]
  - Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or a buffered aqueous solution is common.[9][10][11]
  - Flow Rate: Typically 1.0 mL/min.[10]
  - Column Temperature: Maintained at a constant temperature, for example, 40 °C.[10]
  - Detection: UV detection at a low wavelength, such as 210 nm or 225 nm.[10][11]







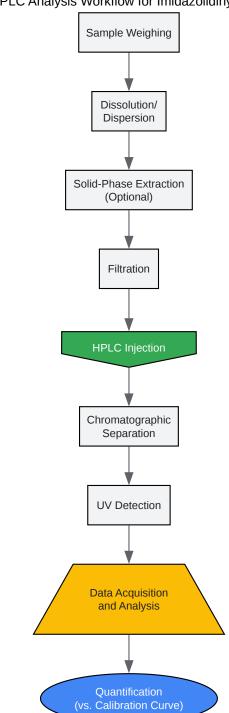
Injection Volume: Typically 10-20 μL.

#### • Quantification:

- Prepare a series of standard solutions of **Imidazolidinyl Urea** of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **Imidazolidinyl Urea** in the sample by comparing its peak area to the calibration curve.

The following diagram illustrates a typical experimental workflow for the HPLC analysis of **Imidazolidinyl Urea**.





HPLC Analysis Workflow for Imidazolidinyl Urea

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